molecular formula C25H20Br2N2O5 B300801 N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B300801
M. Wt: 588.2 g/mol
InChI Key: SXTCAMISDADRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as DBIBF, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In recent years, DBIBF has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mechanism of Action

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell survival. Inhibition of GSK-3β by N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide leads to the activation of various downstream signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been shown to exhibit potent biochemical and physiological effects in various disease models. In cancer cells, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative disorders, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In diabetes, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide improves glucose metabolism and insulin sensitivity by activating the PI3K/Akt pathway and increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is also stable and has good solubility in water, which makes it easy to handle in lab experiments. However, one limitation of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is that it has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, further studies are needed to determine the optimal dosing and administration routes for N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Future Directions

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has many potential future directions for research. First, further studies are needed to determine the optimal dosing and administration routes for N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide in various disease models. Second, the pharmacokinetic properties of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide need to be further characterized to determine its bioavailability and half-life in vivo. Third, the safety and toxicity of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide need to be evaluated in preclinical and clinical studies. Fourth, the potential synergistic effects of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide with other drugs or therapies need to be investigated. Finally, the potential use of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide as a diagnostic or prognostic marker in various diseases needs to be explored.
Conclusion
In conclusion, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, or N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potency and selectivity, stability, and solubility. However, further studies are needed to determine the optimal dosing, pharmacokinetic properties, safety, and toxicity of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide. The potential future directions for research on N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide include evaluating its synergistic effects with other drugs or therapies and exploring its potential use as a diagnostic or prognostic marker in various diseases.

Synthesis Methods

The synthesis of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 1-benzofuran-2-carboxylic acid with 2,4-dibromo-6-methylphenol in the presence of palladium catalyst and base. The resulting intermediate is then coupled with N-(2-aminoethyl)acetamide to obtain the final product, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide. This method has been optimized to yield high purity and high yield of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer. N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of diabetes by improving glucose metabolism and insulin sensitivity.

properties

Product Name

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Molecular Formula

C25H20Br2N2O5

Molecular Weight

588.2 g/mol

IUPAC Name

N-[4-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20Br2N2O5/c1-14-9-16(26)11-18(27)24(14)33-13-23(30)28-17-7-8-19(21(12-17)32-2)29-25(31)22-10-15-5-3-4-6-20(15)34-22/h3-12H,13H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

SXTCAMISDADRQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.